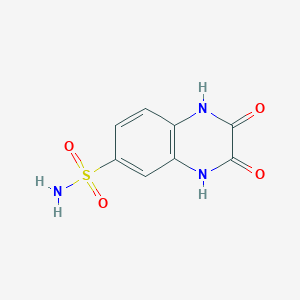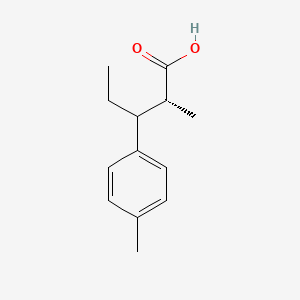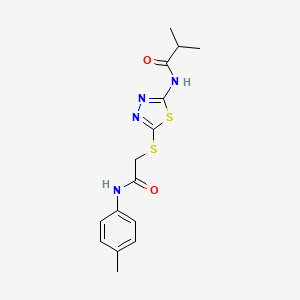![molecular formula C15H15BrN6O B2447645 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine CAS No. 2380176-03-2](/img/structure/B2447645.png)
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a bromopyridine and a pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for various modifications and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Pyrrolidine Formation: Synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions.
Coupling Reactions: The bromopyridine and pyrrolidine intermediates are then coupled to the purine core using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and pyrrolidine moieties may enhance its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one
- 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Uniqueness
What sets 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-9-methyl-9H-purine apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-21-9-20-13-14(21)18-8-19-15(13)22-5-3-10(7-22)23-12-2-4-17-6-11(12)16/h2,4,6,8-10H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZVDXLVOTHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)OC4=C(C=NC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)




![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)




![4-CHLORO-3-[[[(3-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B2447579.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)


